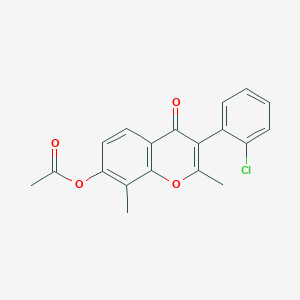
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine, also known as BPIP, is a synthetic compound that belongs to the class of piperazine derivatives. BPIP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential anticancer activity.
Wirkmechanismus
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. This compound is a highly selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective inhibitors of DAT. Another area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This compound could also be studied for its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, this compound could be studied for its potential applications in the field of drug addiction research, as dopamine plays a key role in addiction.
Synthesemethoden
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine can be synthesized by the reaction of 2-pyridinecarboxaldehyde with benzylamine and 1-piperazinecarboxamide. The reaction is carried out in the presence of a catalyst, such as acetic acid or trifluoroacetic acid, under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIOLOMARTNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)





